An In-Depth Technical Guide to Amino-PEG16-t-butyl Ester: A Versatile Heterobifunctional Linker for Advanced Drug Development
An In-Depth Technical Guide to Amino-PEG16-t-butyl Ester: A Versatile Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG16-t-butyl ester is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that is gaining significant traction in the fields of bioconjugation, drug delivery, and targeted therapeutics. As a heterobifunctional molecule, it possesses a terminal primary amine and a t-butyl ester-protected carboxylic acid, connected by a 16-unit PEG spacer. This unique architecture provides researchers with a versatile tool for the precise construction of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules, while the terminal functional groups allow for sequential and controlled conjugation strategies.[1] The primary amine can readily react with activated carboxylic acids, and the t-butyl ester serves as a stable protecting group for the terminal carboxyl group, which can be selectively deprotected under acidic conditions to enable further modifications.[2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, experimental protocols, and applications of Amino-PEG16-t-butyl ester.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Amino-PEG16-t-butyl ester is crucial for its effective application in research and development. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Chemical Formula | C39H79NO18 | [5][6] |
| Molecular Weight | 850.04 g/mol | [5][6] |
| CAS Number | 2428400-12-6 | [5][6] |
| Appearance | Light yellowish viscous liquid | [5][6] |
| Purity | ≥97% | [5][6] |
| Storage Conditions | Store at ≤ -20 °C | [5][6] |
Stability: The t-butyl ester is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid). The PEG backbone is stable under a wide range of conditions.
Synthesis of Amino-PEG16-t-butyl Ester
The synthesis of monodisperse, long-chain PEG linkers like Amino-PEG16-t-butyl ester typically involves a stepwise approach, often referred to as a "building block" or convergent synthesis. This method allows for the precise control of the PEG chain length. A general strategy for the synthesis of such a heterobifunctional PEG linker is outlined below. This is a representative synthesis and may require optimization.
Experimental Protocols
The utility of Amino-PEG16-t-butyl ester lies in the reactivity of its two terminal functional groups. The following sections provide detailed protocols for the key reactions involving this linker.
Amide Bond Formation via EDC/NHS Coupling
The primary amine of Amino-PEG16-t-butyl ester can be coupled to a carboxylic acid-containing molecule using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylic acid-containing molecule
-
Amino-PEG16-t-butyl ester
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous DMF or DMSO
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine)
-
Stir plate and stir bars
-
Reaction vials
Protocol:
-
Dissolution of Reactants:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
In a separate vial, dissolve Amino-PEG16-t-butyl ester in the Coupling Buffer.
-
Prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add EDC and NHS (or sulfo-NHS) from their stock solutions. A typical molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.[7]
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the solution of Amino-PEG16-t-butyl ester.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.
-
Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Deprotection of the t-butyl Ester
The t-butyl ester protecting group can be efficiently removed under acidic conditions to reveal the terminal carboxylic acid.
Materials:
-
Amino-PEG16-t-butyl ester conjugate
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Diethyl ether (cold)
-
Centrifuge
Protocol:
-
Reaction Setup:
-
Dissolve the Amino-PEG16-t-butyl ester conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.
-
-
Deprotection Reaction:
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected product.
-
Collect the solid product by filtration or centrifugation.
-
Wash the product with cold diethyl ether and dry under vacuum.
-
Applications in Drug Development
The unique properties of Amino-PEG16-t-butyl ester make it a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in connecting the antibody to the cytotoxic payload.[8] Amino-PEG16-t-butyl ester can be used to synthesize ADCs with improved properties.[9] The PEG spacer enhances the hydrophilicity of the ADC, which can reduce aggregation and improve its pharmacokinetic profile.[]
The general workflow for constructing an ADC using this linker involves first conjugating the cytotoxic drug to the linker, followed by conjugation of the drug-linker construct to the antibody.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
